molecular formula C17H20BrN3O3 B2507115 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide CAS No. 312508-61-5

1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2507115
CAS No.: 312508-61-5
M. Wt: 394.269
InChI Key: FGLPOFZZQXWALC-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrrolidine-2,5-dione derivatives fused with a piperidine-carboxamide scaffold. The structure features a 2-bromo-4-methylphenyl substituent on the pyrrolidine ring and a carboxamide group at the 4-position of the piperidine moiety.

Properties

IUPAC Name

1-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-10-2-3-13(12(18)8-10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLPOFZZQXWALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the bromination of 4-methylphenyl compounds, followed by the formation of the dioxopyrrolidinyl ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and the dioxopyrrolidinyl moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide with key analogs, highlighting structural differences, biological targets, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Target/Activity Pharmacokinetic Notes References
This compound - 2-Bromo-4-methylphenyl group
- Piperidine-4-carboxamide
Hypothesized enzyme inhibition (e.g., viral proteases or kinases) No direct data; carboxamide group may enhance solubility vs. ester analogs
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide - Naphthalene substituent
- 4-Fluorobenzyl group
SARS-CoV-2 main protease inhibition (IC₅₀: ~200 nM) Improved metabolic stability due to fluorinated aromatic group
Otenabant Hydrochloride - Dichlorophenyl groups
- Purine-linked piperidine
Cannabinoid CB1 receptor antagonist (anti-obesity) High selectivity for CB1; discontinued due to psychiatric side effects
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate - Ethyl ester group
- 3-Chlorophenyl substituent
Unknown (potential prodrug) Ester group may reduce oral bioavailability compared to carboxamide
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate - Piperazine core
- 4-Fluorophenyl group
Not reported (structural analog for combinatorial libraries) Piperazine may enhance CNS penetration

Key Observations

Naphthalene-containing analogs () exhibit confirmed antiviral activity, suggesting that aromatic bulk is critical for protease inhibition.

Core Modifications :

  • Replacing piperidine-4-carboxamide with piperidine-4-carboxylate (e.g., ) reduces hydrogen-bonding capacity, likely altering target selectivity.
  • Piperazine-based analogs () may improve blood-brain barrier penetration but lack reported activity data.

Unlike Otenabant (), which targets CB1 receptors, the absence of a purine moiety in the target compound suggests a divergent mechanism.

Biological Activity

1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide (CAS: 312508-61-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20BrN3O3
  • Molar Mass : 394.26 g/mol
  • Density : 1.522 g/cm³ (predicted)
  • Boiling Point : 662.9 °C (predicted)
  • pKa : 16.38 (predicted)

The compound's biological activities are primarily attributed to its structural components, which include a piperidine moiety and a dioxopyrrolidinyl ring. These structures are known for their interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can demonstrate significant antibacterial effects against various strains:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

These findings suggest that the compound may possess similar antibacterial properties, potentially making it useful in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

Piperidine derivatives are frequently evaluated for their enzyme inhibitory activities. Notably, they have shown effectiveness as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of urease activity has also been reported, which is relevant for managing conditions like urinary tract infections.

Cytotoxicity and Cancer Research

Studies have indicated that related compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor progression. For example, certain piperidine derivatives have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity, both of which are critical in cancer cell proliferation:

CompoundCancer Cell LineInhibition Rate
Compound DGlioma cells~10 times greater than control
Compound ENon-small cell lung cancerSignificant

This suggests that this compound may also exhibit anticancer properties.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A series of piperidine derivatives were synthesized and evaluated for their antibacterial properties against various strains, showing moderate to strong activity levels. This supports the hypothesis that the brominated aromatic ring enhances the antimicrobial efficacy of the compound .
  • Enzyme Inhibition Study : A study focused on enzyme inhibition demonstrated that several synthesized compounds exhibited strong inhibitory effects on acetylcholinesterase and urease, indicating potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of related compounds on glioma cell lines revealed significant growth inhibition, suggesting a promising avenue for cancer treatment .

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